molecular formula C11H9ClN2O4 B6211166 4-chloro-6,8-dimethoxy-3-nitroquinoline CAS No. 1981148-20-2

4-chloro-6,8-dimethoxy-3-nitroquinoline

Cat. No.: B6211166
CAS No.: 1981148-20-2
M. Wt: 268.65 g/mol
InChI Key: DAIREYUTFTZDFA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-chloro-6,8-dimethoxy-3-nitroquinoline typically involves the nitration of 4-chloro-6,8-dimethoxyquinoline. One common method includes the reaction of 4-chloro-6,8-dimethoxyquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the quinoline ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

4-chloro-6,8-dimethoxy-3-nitroquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

4-chloro-6,8-dimethoxy-3-nitroquinoline can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives .

Properties

CAS No.

1981148-20-2

Molecular Formula

C11H9ClN2O4

Molecular Weight

268.65 g/mol

IUPAC Name

4-chloro-6,8-dimethoxy-3-nitroquinoline

InChI

InChI=1S/C11H9ClN2O4/c1-17-6-3-7-10(12)8(14(15)16)5-13-11(7)9(4-6)18-2/h3-5H,1-2H3

InChI Key

DAIREYUTFTZDFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CN=C2C(=C1)OC)[N+](=O)[O-])Cl

Purity

95

Origin of Product

United States

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